

Application of Electroencephalogram (EEG) to Measure Zuranolone's Central Nervous System Effects

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Compound of Interest

Compound Name: Zuranolone

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zuranolone (SAGE-217) is a neuroactive steroid that acts as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1][2] Its mechanism of action, which enhances GABAergic signaling, leads to rapid antidepressant effects, making it a promising therapeutic for postpartum depression (PPD) and major depressive disorder (MDD).[1][3][4][5] Given its direct impact on neuronal inhibition, electroencephalography (EEG) emerges as a critical tool for quantifying the pharmacodynamic effects of **Zuranolone** on the CNS. These application notes provide a comprehensive overview and detailed protocols for utilizing quantitative EEG (qEEG) to measure **Zuranolone**'s CNS effects in a clinical research setting.

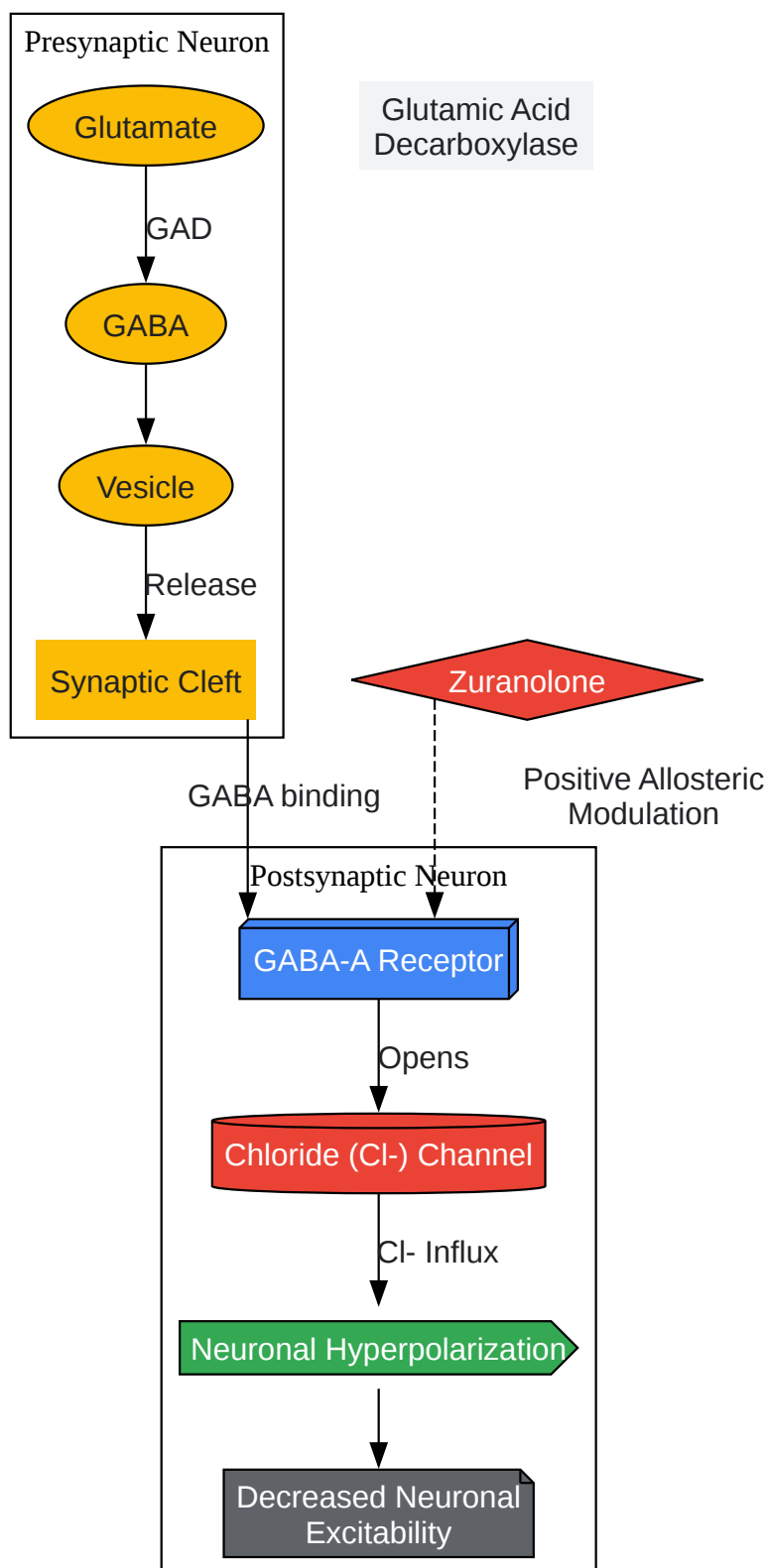
Rationale for Using EEG to Measure Zuranolone's CNS Effects

EEG is a non-invasive technique that provides a direct, real-time measure of cortical electrical activity.[6][7] It is highly sensitive to changes in neuronal synchrony and firing patterns induced by pharmacological agents that act on the CNS. For GABA-A receptor positive allosteric modulators like **Zuranolone**, EEG can detect characteristic changes in the brain's frequency

spectrum. Preclinical studies have shown that **Zuranolone** administration in rats leads to a rapid increase in β -frequency power, a known biomarker of GABA-A receptor positive allosteric modulator activity. Furthermore, studies with other GABAergic modulators have demonstrated distinct EEG signatures, such as increased beta power with benzodiazepines and decreased theta power with $\alpha 5$ -GABA-A receptor positive allosteric modulators.[8][9][10][11][12] Therefore, qEEG can serve as a translational biomarker to assess the dose-dependent CNS engagement of **Zuranolone**, characterize its pharmacodynamic profile, and potentially predict clinical response.

Signaling Pathway of Zuranolone

Zuranolone enhances the effect of GABA, the principal inhibitory neurotransmitter in the brain, at GABA-A receptors. It binds to a site on the receptor distinct from the GABA binding site, causing a conformational change that increases the receptor's affinity for GABA and the frequency of chloride channel opening. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.



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Caption: **Zuranolone's** mechanism of action at the GABAergic synapse.

Quantitative Data from Zuranolone Clinical Trials

The following tables summarize the key efficacy data from various clinical trials of **Zuranolone** in patients with Major Depressive Disorder (MDD) and Postpartum Depression (PPD). The primary endpoint in these studies was the change from baseline in the 17-item Hamilton Rating Scale for Depression (HAM-D-17) total score. The Montgomery-Åsberg Depression Rating Scale (MADRS) was a key secondary endpoint.

Table 1: Change from Baseline in HAM-D-17 Scores in **Zuranolone** Clinical Trials

Study	Indication	Treatment Group	N	Baseline Mean (SD)	Day 15 Change from Baseline (LSM)	P-value vs. Placebo
ROBIN (NCT02978326)[4] [13]	PPD	Zuranolone 30 mg	77	28.4 (2)	-17.8	0.0029
Placebo	76	28.8 (2)	-13.6			
SKYLARK (NCT04442503)[1]	PPD	Zuranolone 50 mg	98	28.5 (2.23)	-15.6	<0.001
Placebo	98	28.3 (2.26)	-11.6			
MDD-201B (NCT03000530)[14]	MDD	Zuranolone 30 mg	45	25.2 (2.58)	-17.4	<0.0001
Placebo	44	25.7 (2.42)	-10.3			
MOUNTAIN (NCT03672175)[14] [15]	MDD	Zuranolone 30 mg	194	25.9 (2.88)	-12.6	0.115
Placebo	193	25.8 (3.07)	-11.2			
WATERFALL (NCT04442490)[14] [16]	MDD	Zuranolone 50 mg	266	26.8 (2.5)	-14.1	0.014
Placebo	268	26.6 (2.6)	-12.3			

CORAL (NCT0447 6030)[17]		MDD	Zuranolone 50 mg + ADT	210	26.8 (2.5)	-11.9 (Day 15)	0.0004 (Day 3)
Placebo + ADT		215		26.6 (2.6)	-10.8 (Day 15)		

LSM: Least Squares Mean; SD: Standard Deviation; ADT: Antidepressant Therapy

Table 2: Change from Baseline in MADRS Scores in **Zuranolone** Clinical Trials

Study	Indication	Treatment Group	N	Baseline Mean (SD)	Day 15 Change from Baseline (LSM)	P-value vs. Placebo
ROBIN (NCT02978326)	PPD	Zuranolone 30 mg	77	36.8 (4.32)	-22.1	-
Placebo	76	36.5 (4.13)	-17.6			
SKYLARK (NCT04442503)	PPD	Zuranolone 50 mg	98	36.9 (3.77)	-19.7	-
Placebo	98	36.7 (3.49)	-15.1			
MDD-201B (NCT03000530)[14]	MDD	Zuranolone 30 mg	45	33.6 (5.05)	-22.5	-
Placebo	44	34.6 (5.08)	-14.6			
MOUNTAIN (NCT03672175)[14]	MDD	Zuranolone 30 mg	194	36.7 (3.49)	-16.0	-
Placebo	193	36.9 (3.77)	-15.0			
WATERFALL (NCT04442490)[14]	MDD	Zuranolone 50 mg	266	36.8 (4.32)	-17.6	-
Placebo	268	36.5 (4.13)	-15.0			

LSM: Least Squares Mean; SD: Standard Deviation

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in **Zuranolone** Clinical Trials (Incidence $\geq 5\%$ and greater than placebo)

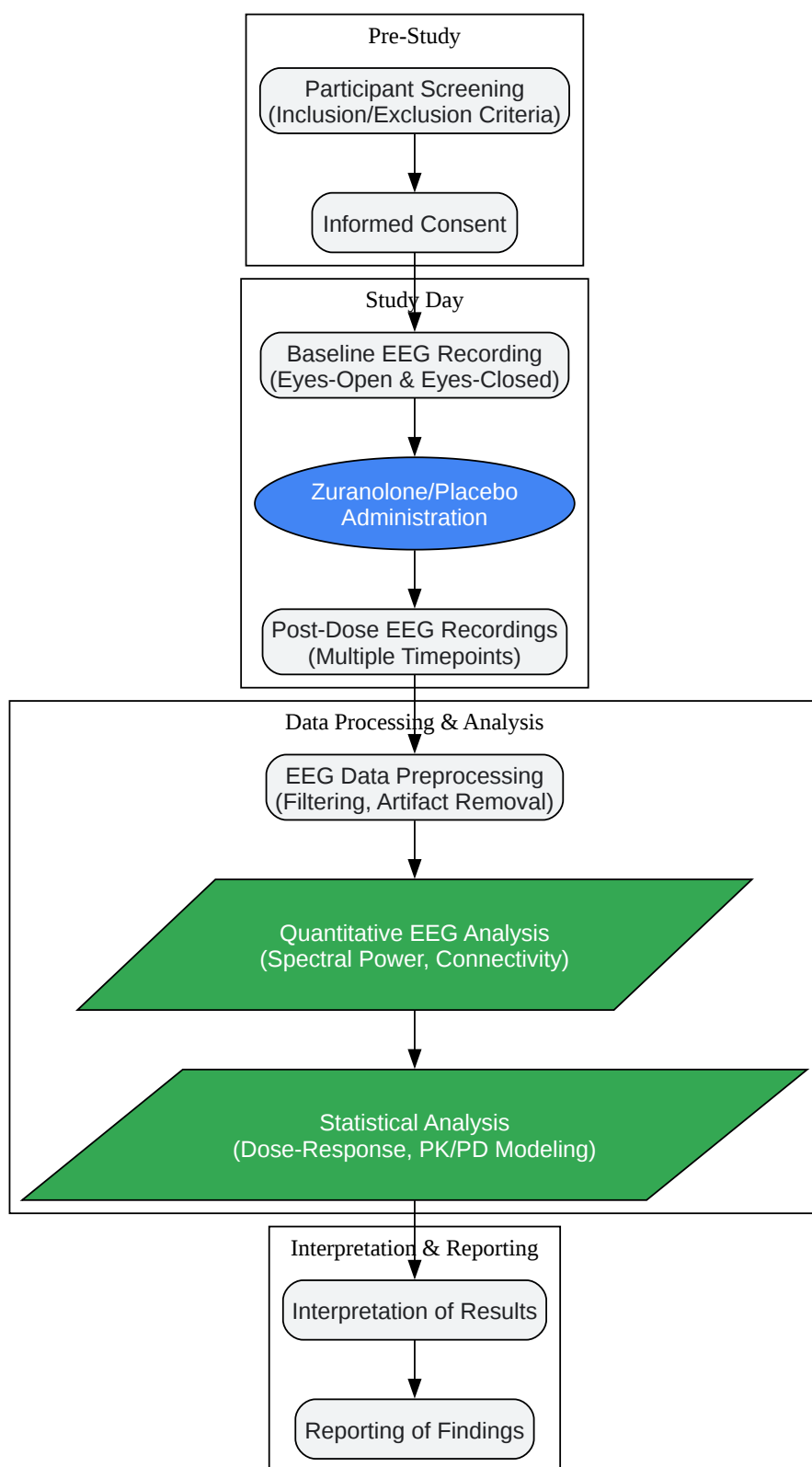
Adverse Event	Zuranolone (Pooled Data)	Placebo (Pooled Data)
Somnolence	15%-38%	6%-11%
Dizziness	11%-14%	4%-7%
Headache	8%-10%	7%-12%
Sedation	5%-9%	2%-3%
Nausea	5%-8%	3%-5%
Diarrhea	5%-7%	3%-4%
Fatigue	5%-6%	2%-4%
Upper Respiratory Tract Infection	5%-6%	4%-5%

Data pooled from various clinical trials.[\[1\]](#)[\[4\]](#)[\[18\]](#)

Experimental Protocols

The following protocols are representative methodologies for conducting a pharmaco-EEG study to assess the CNS effects of **Zuranolone**. These are based on established guidelines for pharmaco-EEG research and best practices for EEG data acquisition and analysis.[\[6\]](#)[\[7\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Experimental Workflow



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Caption: A typical experimental workflow for a pharmaco-EEG study.

Protocol 1: Resting-State EEG Recording

Objective: To measure changes in spontaneous brain activity following **Zuranolone** administration.

Materials:

- EEG system with at least 32 scalp electrodes
- EEG cap corresponding to the participant's head size
- Conductive gel
- Syringes with blunt tips for gel application
- Skin preparation materials (e.g., alcohol swabs, abrasive paste)
- Sound-attenuated and electrically shielded recording room

Procedure:

- Participant Preparation:
 - Ensure the participant has clean, dry hair, free of any products.
 - Measure the participant's head circumference and select the appropriate cap size.
 - Clean the electrode sites on the scalp and face with an alcohol swab and gently abrade the skin to reduce impedance.
- Electrode Application:
 - Place the EEG cap on the participant's head, ensuring that the Cz electrode is at the vertex.
 - Apply conductive gel to each electrode, ensuring a good connection with the scalp.
 - Check electrode impedances and ensure they are below 5 k Ω .

- Recording:
 - Baseline Recording (Pre-dose):
 - Record 5 minutes of eyes-open resting-state EEG. Instruct the participant to fixate on a point in front of them and minimize blinking and movement.
 - Record 5 minutes of eyes-closed resting-state EEG. Instruct the participant to keep their eyes closed and remain relaxed but awake.
 - Drug Administration: Administer a single oral dose of **Zuranolone** or placebo according to the study protocol.
 - Post-dose Recordings: Repeat the eyes-open and eyes-closed resting-state EEG recordings at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) to capture the time course of the drug's effects.

Protocol 2: Quantitative EEG (qEEG) Data Analysis

Objective: To quantify the effects of **Zuranolone** on EEG frequency bands.

Software:

- EEG analysis software (e.g., EEGLAB, BrainVision Analyzer, or custom scripts in MATLAB/Python)

Procedure:

- Preprocessing:
 - Apply a band-pass filter to the raw EEG data (e.g., 0.5-50 Hz).
 - Apply a notch filter to remove power line interference (50 or 60 Hz).
 - Perform artifact rejection or correction using methods such as Independent Component Analysis (ICA) to remove eye blinks, muscle activity, and other non-brain signals.
 - Segment the continuous EEG data into epochs (e.g., 2-4 seconds).

- Spectral Analysis:
 - For each epoch, calculate the power spectral density (PSD) using the Fast Fourier Transform (FFT) or Welch's method.
 - Average the PSD across epochs for each condition (pre-dose, post-dose time points) and for each electrode.
 - Calculate the absolute and relative power in standard EEG frequency bands:
 - Delta (δ): 1-4 Hz
 - Theta (θ): 4-8 Hz
 - Alpha (α): 8-13 Hz
 - Beta (β): 13-30 Hz
 - Gamma (γ): 30-50 Hz
- Statistical Analysis:
 - Compare the post-dose qEEG measures to the pre-dose baseline using appropriate statistical tests (e.g., paired t-tests, repeated measures ANOVA).
 - Investigate the dose-response relationship by comparing the effects of different doses of **Zuranolone**.
 - Correlate changes in EEG power with plasma concentrations of **Zuranolone** to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Conclusion

Quantitative EEG is a powerful and sensitive tool for elucidating the CNS effects of **Zuranolone**. By employing standardized recording protocols and robust analysis techniques, researchers can obtain objective biomarkers of **Zuranolone**'s pharmacodynamic activity. This information is invaluable for dose selection, understanding the time course of drug effects, and potentially identifying predictors of clinical response. The protocols and data presented here

provide a solid foundation for incorporating EEG into the clinical development and scientific investigation of **Zuranolone** and other neuroactive steroids.

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